![molecular formula C14H17NO5 B13512076 1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid](/img/structure/B13512076.png)
1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid
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Overview
Description
1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound features a piperidine ring substituted with a benzyloxycarbonyl group, a hydroxyl group, and a carboxylic acid group. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the protection of the piperidine nitrogen using a benzyloxycarbonyl (Cbz) group.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxyl group can produce an alcohol .
Scientific Research Applications
1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid
- 1-((Benzyloxy)carbonyl)-4-hydroxypiperidine
- 1-((Benzyloxy)carbonyl)-3-hydroxypiperidine
Uniqueness: 1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxyl groups on the piperidine ring, which allows for versatile chemical modifications and applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it suitable for various chemical and biological environments .
Biological Activity
1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid, commonly referred to as (3S,4R)-1-benzyloxycarbonyl-4-hydroxypiperidine-3-carboxylic acid, is a piperidine derivative with notable biological activities. This compound has been studied for its potential therapeutic applications, particularly in cancer therapy and neurodegenerative diseases.
- Chemical Formula : C14H17NO5
- Molecular Weight : 279.3 g/mol
- CAS Number : 2922438-86-4
- IUPAC Name : (3S,4R)-1-((benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including our compound of interest. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
FaDu | 15 | Induction of apoptosis |
A549 | 20 | Inhibition of cell proliferation |
MCF7 | 18 | Modulation of apoptotic pathways |
Neuroprotective Effects
In addition to its anticancer properties, this compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. It has been identified as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology. The compound's ability to inhibit these enzymes suggests a role in enhancing cholinergic neurotransmission and possibly improving cognitive function .
Case Study: Inhibition of Cholinesterases
A study conducted on various piperidine derivatives demonstrated that our compound showed significant inhibition against both AChE and BuChE, with selectivity favoring AChE. This finding aligns with the structure-activity relationship (SAR) studies which suggest that modifications on the piperidine ring can enhance biological activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the benzyloxycarbonyl group is critical for its interaction with biological targets. SAR studies have indicated that:
- Hydroxyl Group : Contributes to hydrogen bonding interactions with target proteins.
- Benzyloxy Group : Enhances lipophilicity, improving membrane permeability and bioavailability.
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-hydroxy-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-12-6-7-15(8-11(12)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18) |
InChI Key |
DVFRBOFXJZNHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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